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Compound of Interest

Compound Name: PF-06795071

Cat. No.: B12423201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory potency and mechanism of

action of PF-06795071, a potent and selective covalent inhibitor of monoacylglycerol lipase

(MAGL). The information is compiled to support research and development efforts in

neuroinflammation and related therapeutic areas.

Quantitative Inhibition Profile
PF-06795071 demonstrates high potency and selectivity for MAGL. The following table

summarizes the key quantitative data on its inhibitory activity.
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Parameter Value Species/System Notes

IC₅₀ 3 nM[1][2][3] Not specified
Potent covalent

inhibitor.

IC₅₀ 2.3 nM[4] Not specified

Determined by

activity-based protein

profiling (ABPP)

assays.[4]

Selectivity >1000-fold vs. FAAH Not specified

Demonstrates high

selectivity over the

other major

endocannabinoid

hydrolase.

Selectivity

>100-fold vs.

KIAA1363, ABHD6,

ABHD12

Not specified

Excellent selectivity

against other serine

hydrolases.

In vivo Efficacy

Dose-dependently

increased 2-AG levels

in mouse brain

Mouse
Demonstrates in vivo

target engagement.

Mechanism of Action
PF-06795071 is a covalent inhibitor of MAGL. This mechanism involves the formation of a

stable, covalent bond with a key amino acid residue in the active site of the enzyme, leading to

its irreversible inactivation. Specifically, it is understood that the carbamate functional group of

PF-06795071 is attacked by the catalytic serine nucleophile (Ser122) within the MAGL active

site. This process is facilitated by the enzyme's catalytic triad (Ser122, His269, and Asp239).

The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a

trifluoromethyl glycol leaving group and forming a carbamoylated, and thus inactivated,

enzyme.

The following diagram illustrates the proposed covalent inhibition mechanism.
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Mechanism of covalent inhibition of MAGL by PF-06795071.

Signaling Pathway Modulation
By inhibiting MAGL, PF-06795071 prevents the degradation of the endocannabinoid 2-

arachidonoylglycerol (2-AG). This leads to an accumulation of 2-AG, which can then activate

cannabinoid receptors (CB1 and CB2). The inhibition of MAGL also reduces the production of

arachidonic acid, a precursor for pro-inflammatory prostaglandins. This dual action—enhancing

endocannabinoid signaling and reducing pro-inflammatory mediators—is the basis for its

therapeutic potential in neuroinflammation.
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The diagram below outlines the signaling pathway affected by PF-06795071.
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Signaling pathway modulation by PF-06795071.

Experimental Protocols
The potency and selectivity of PF-06795071 were primarily determined using in vitro enzymatic

assays and activity-based protein profiling (ABPP).
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In Vitro MAGL Inhibition Assay (General Protocol)
This type of assay is used to determine the IC₅₀ value of an inhibitor. A common method

involves measuring the enzymatic activity of MAGL in the presence of varying concentrations of

the inhibitor.

Enzyme Source: Recombinant human MAGL or rodent brain homogenates.

Substrate: A suitable monoacylglycerol substrate, such as 2-oleoylglycerol or a fluorogenic

substrate.

Incubation: The enzyme is pre-incubated with a range of concentrations of PF-06795071 for

a defined period.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

Detection: The formation of the product (e.g., glycerol or a fluorescent product) is measured

over time using appropriate detection methods, such as a coupled enzymatic assay or

fluorescence spectroscopy.

Data Analysis: The rate of product formation is plotted against the inhibitor concentration,

and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of

covalent inhibitors in a complex biological sample, such as a cell lysate or tissue homogenate.

The general workflow for competitive ABPP is as follows:
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General workflow for competitive activity-based protein profiling (ABPP).

Sample Preparation: A proteome sample, such as a mouse brain membrane preparation, is

used.
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Competitive Inhibition: The proteome is incubated with varying concentrations of PF-
06795071. During this step, PF-06795071 will covalently bind to and inactivate MAGL and

potentially other off-target serine hydrolases.

Probe Labeling: A broad-spectrum, fluorescently tagged serine hydrolase activity-based

probe (e.g., FP-TAMRA) is added to the mixture. This probe will covalently label the active

sites of any serine hydrolases that were not inhibited by PF-06795071.

Separation and Visualization: The proteins are separated by SDS-PAGE, and the

fluorescently labeled proteins are visualized using an in-gel fluorescence scanner.

Analysis: The intensity of the fluorescent band corresponding to MAGL will decrease as the

concentration of PF-06795071 increases. By quantifying the band intensities, the IC₅₀ for

MAGL can be determined. The selectivity is assessed by observing the lack of signal

reduction for other serine hydrolase bands at concentrations where MAGL is fully inhibited.

Preclinical and Clinical Status
Preclinical studies have demonstrated that PF-06795071 has good central nervous system

(CNS) exposure and can robustly increase 2-AG levels in the mouse brain, indicating its

potential for treating neuroinflammatory conditions. It has also been shown to decrease brain

inflammatory markers in response to an inflammatory challenge. As of the latest available

information, there are no publicly disclosed clinical trial results for PF-06795071. The

development of MAGL inhibitors for clinical use is an active area of research, with other

compounds in this class having entered clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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